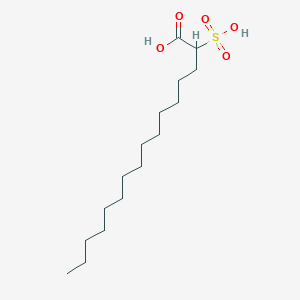
2-Sulphopalmitic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulphopalmitic acid is a molecule that has been studied for its biochemical and physiological effects. This molecule is a sulfated fatty acid that is found in the brain and other tissues. It has been shown to have potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-Sulphopalmitic acid is not fully understood. However, it is believed to act through a variety of mechanisms, including the inhibition of pro-inflammatory cytokines, the activation of antioxidant enzymes, and the modulation of signaling pathways involved in cell survival and death.
Biochemische Und Physiologische Effekte
2-Sulphopalmitic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and protect against neuronal damage. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Sulphopalmitic acid in lab experiments is that it is a relatively stable molecule that can be easily synthesized. However, one limitation is that it is not widely available commercially and must be synthesized in the lab.
Zukünftige Richtungen
There are many potential future directions for research on 2-Sulphopalmitic acid. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the investigation of the potential therapeutic applications of 2-Sulphopalmitic acid in the treatment of other diseases, such as cancer and diabetes. Additionally, further studies could be conducted to better understand the mechanism of action of 2-Sulphopalmitic acid and its effects on different signaling pathways.
Synthesemethoden
The synthesis of 2-Sulphopalmitic acid involves the sulfation of palmitic acid. Palmitic acid is first activated with a reagent such as dicyclohexylcarbodiimide (DCC) and then reacted with sulfur trioxide (SO3) to form 2-Sulphopalmitic acid. This reaction can be performed in a variety of solvents, including chloroform, dichloromethane, and tetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
2-Sulphopalmitic acid has been studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
1782-10-1 |
|---|---|
Produktname |
2-Sulphopalmitic acid |
Molekularformel |
C16H32O5S |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
2-sulfohexadecanoic acid |
InChI |
InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(17)18)22(19,20)21/h15H,2-14H2,1H3,(H,17,18)(H,19,20,21) |
InChI-Schlüssel |
CJAJEZSCULAKCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(=O)O)S(=O)(=O)O |
Andere CAS-Nummern |
1782-10-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



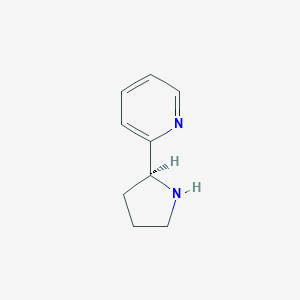
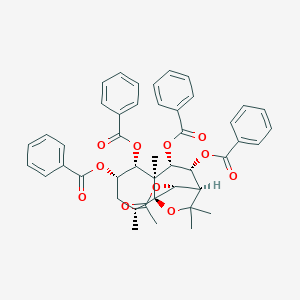
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
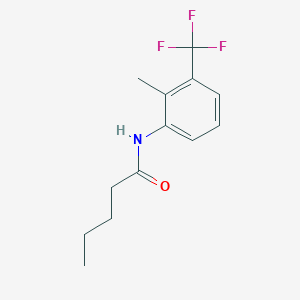
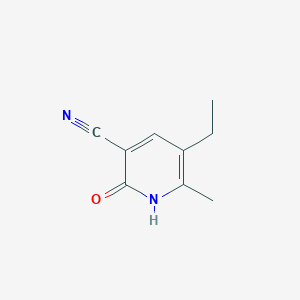
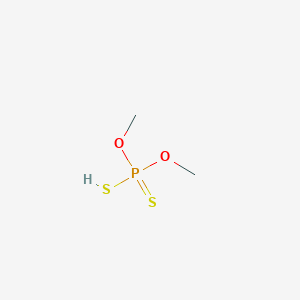
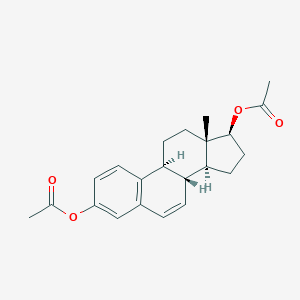
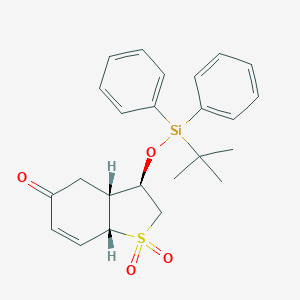
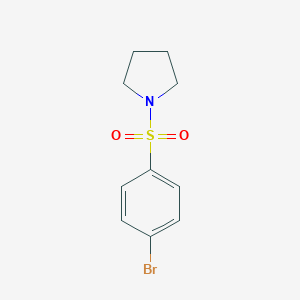
![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)
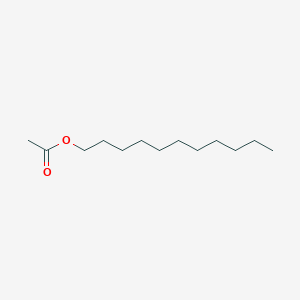
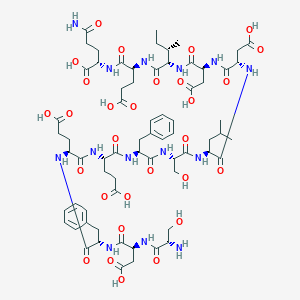
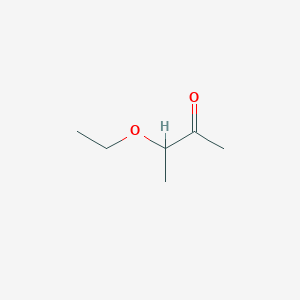
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)